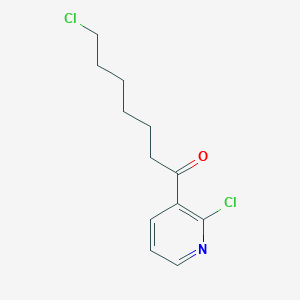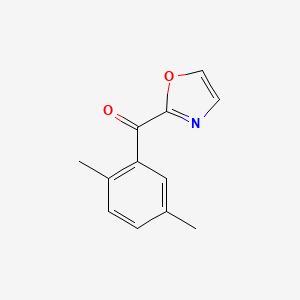
3-Iodo-4-(trifluoromethyl)-1H-indazole
Descripción general
Descripción
“3-Iodo-4-(trifluoromethyl)-1H-indazole” is a chemical compound with the molecular formula C8H3F3IN . It is a substance used for laboratory chemicals, manufacture of substances, and scientific research and development .
Synthesis Analysis
The synthesis of “3-Iodo-4-(trifluoromethyl)-1H-indazole” and similar compounds has been studied extensively. For instance, a copper-catalyzed trifluoromethylation protocol has been used to synthesize alkoxy-substituted iodopyridines and their benzologs . The trifluoromethylation proceeded smoothly in all cases, and the desired compounds were isolated and characterized .Chemical Reactions Analysis
The trifluoromethylation of aromatic and heteroaromatic cores, such as “3-Iodo-4-(trifluoromethyl)-1H-indazole”, has attracted considerable interest in recent years due to its pharmacological relevance . In the trifluoromethylation of 3-iodo-4-methoxyquinoline, a concomitant O - N methyl migration was observed, resulting in the trifluoromethylated quinolone as a product .Aplicaciones Científicas De Investigación
Regioselective Synthesis of Trifluoromethylated Indazoles
Murugan et al. (2019) developed a method for the regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions, utilizing visible-light-promoted photocatalysis. This approach provides a practical route to a variety of trifluoromethylated indazoles, important for their biological activity and as building blocks in pharmaceuticals Murugan et al., 2019.
Supramolecular Interactions of 1,2,3-Triazoles
Research by Schulze and Schubert (2014) highlights the versatility of 1,2,3-triazoles, including their derivatives, in supramolecular and coordination chemistry. These compounds exhibit diverse supramolecular interactions, enabling applications in anion recognition, catalysis, and photochemistry, far beyond their initial use in click chemistry Schulze & Schubert, 2014.
Structural Analysis of Fluorinated Indazoles
Teichert et al. (2007) conducted a study on the structure of NH-indazoles with different fluorination levels, using X-ray crystallography and magnetic resonance spectroscopy. This research aids in understanding the impact of fluorination on the supramolecular structure and properties of NH-indazoles Teichert et al., 2007.
Bioisostere Applications in Medicinal Chemistry
The 1,2,3-triazole ring is identified as a bioisostere in the design of drug analogs due to its ability to mimic various functional groups. Bonandi et al. (2017) discuss the use of 1,2,3-triazole in creating new molecules with significant bioactivities, including antimicrobial, antiviral, and antitumor effects Bonandi et al., 2017.
Safety And Hazards
Direcciones Futuras
The trifluoromethylation of aromatic and heteroaromatic cores, such as “3-Iodo-4-(trifluoromethyl)-1H-indazole”, is a promising area of research due to its pharmacological relevance . The described procedure should facilitate the broader use of copper-catalyzed trifluoromethylation in medicinal chemistry .
Propiedades
IUPAC Name |
3-iodo-4-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNAFBYLDZTQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646704 | |
| Record name | 3-Iodo-4-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(trifluoromethyl)-1H-indazole | |
CAS RN |
1000341-14-9 | |
| Record name | 3-Iodo-4-(trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613977.png)

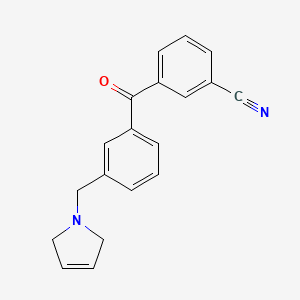
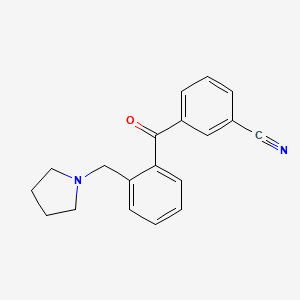
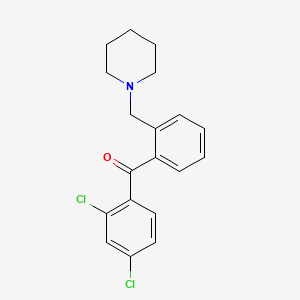

![3,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613986.png)



